
8-Chloro-2-(trifluoromethyl)-1,5-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-2-(trifluoromethyl)-1,5-naphthyridine is a heterocyclic compound that features a naphthyridine ring substituted with chlorine and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2-(trifluoromethyl)-1,5-naphthyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-amino-3-chloropyridine with trifluoroacetic anhydride under acidic conditions to form the desired naphthyridine ring. The reaction is usually carried out in the presence of a catalyst such as trifluoromethanesulfonic acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings to ensure sustainable production.
Análisis De Reacciones Químicas
Types of Reactions: 8-Chloro-2-(trifluoromethyl)-1,5-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products: The major products formed from these reactions include various substituted naphthyridines, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
8-Chloro-2-(trifluoromethyl)-1,5-naphthyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of antibacterial, antiviral, and anticancer agents.
Materials Science: The compound is used in the synthesis of advanced materials with specific electronic and photophysical properties. It is particularly useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Agrochemicals: It is employed in the design of novel pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Mecanismo De Acción
The mechanism of action of 8-Chloro-2-(trifluoromethyl)-1,5-naphthyridine depends on its specific application. In medicinal chemistry, it often targets enzymes or receptors involved in disease pathways. For example, it may inhibit bacterial DNA gyrase or topoisomerase, leading to the disruption of DNA replication and cell death . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparación Con Compuestos Similares
- 8-Chloro-2-(trifluoromethyl)quinoline
- 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine
- 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine
Comparison: While these compounds share similar structural features, 8-Chloro-2-(trifluoromethyl)-1,5-naphthyridine is unique due to its naphthyridine core, which provides distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets and enhances its potential in various applications .
Propiedades
Fórmula molecular |
C9H4ClF3N2 |
|---|---|
Peso molecular |
232.59 g/mol |
Nombre IUPAC |
8-chloro-2-(trifluoromethyl)-1,5-naphthyridine |
InChI |
InChI=1S/C9H4ClF3N2/c10-5-3-4-14-6-1-2-7(9(11,12)13)15-8(5)6/h1-4H |
Clave InChI |
GPHUFLYIEPVMBB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC2=C(C=CN=C21)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Nitro-2H-[1,3]dioxolo[4,5-g]isoquinolin-7(6H)-one](/img/structure/B11875298.png)


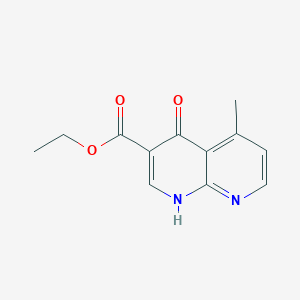
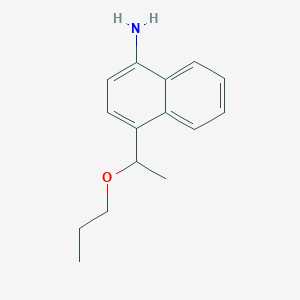
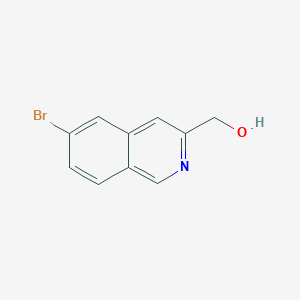
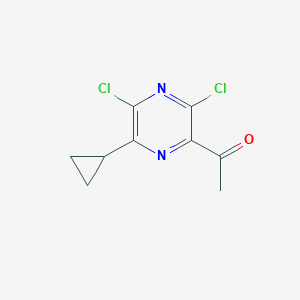
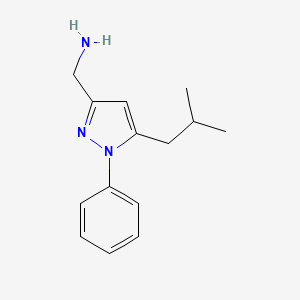

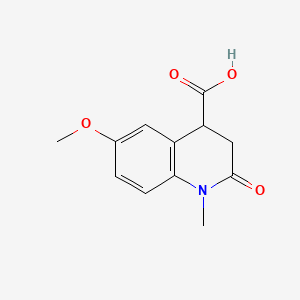
![1-Benzyl-1,7-diaza-spiro[4.5]decane](/img/structure/B11875365.png)

![3-(2,3-Dihydro-1H-inden-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B11875375.png)
